molecular formula C13H9BrO B3113742 4-(2-Bromophenyl)benzaldehyde CAS No. 198205-81-1

4-(2-Bromophenyl)benzaldehyde

Cat. No.: B3113742
CAS No.: 198205-81-1
M. Wt: 261.11 g/mol
InChI Key: ZJESBIYQYKDPMD-UHFFFAOYSA-N
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Description

4-(2-Bromophenyl)benzaldehyde is an organic compound that belongs to the class of aromatic aldehydes. It consists of a benzene ring substituted with a bromine atom at the 2-position and an aldehyde group at the 4-position. This compound is known for its significant role in organic synthesis and its unique reactivity due to the presence of both the bromine atom and the aldehyde group.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(2-Bromophenyl)benzaldehyde can be synthesized through various methods. One common approach involves the bromination of 4-bromobenzaldehyde. The process typically includes the following steps:

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale oxidation reactions using catalysts and controlled reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromophenyl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2-Bromophenyl)benzaldehyde has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Bromophenyl)benzaldehyde involves its reactivity as an electrophile due to the presence of the aldehyde group. The bromine atom activates the benzene ring towards electrophilic substitution, facilitating various chemical transformations. The compound can form Schiff bases and other derivatives that interact with biological targets, influencing metabolic pathways and enzyme activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Bromophenyl)benzaldehyde is unique due to the combination of the bromine atom and the aldehyde group on a biphenyl structure. This dual functionality enhances its reactivity and versatility in organic synthesis, making it a valuable compound for various applications.

Properties

IUPAC Name

4-(2-bromophenyl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrO/c14-13-4-2-1-3-12(13)11-7-5-10(9-15)6-8-11/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJESBIYQYKDPMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)C=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201274305
Record name 2′-Bromo[1,1′-biphenyl]-4-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201274305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

198205-81-1
Record name 2′-Bromo[1,1′-biphenyl]-4-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=198205-81-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2′-Bromo[1,1′-biphenyl]-4-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201274305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4-formylbenzeneboronic acid (1.19 g, 7.96 mmol) and Na2CO3 (1.68 g, 15.8 mmol) in water (60 mL) was added p-dioxane (60 mL). This mixture was treated sequentially with 2-bromo iodobenzene (2.25 g, 7.95 mmol) and palladium (II) acetate (159 mg, 0.708 mmol) and allowed to stir at ambient temperature for 16 hours. The solvent was evaporated in vacuo. To the residue was added EtOAc (400 mL) and water (300 mL). The aqueous layer was extracted with EtOAc (2×200 mL). The organic extracts were combined, washed with brine (200 mL), 5% aq. Na2S2O3 (200 mL), brinel (200 mL), dried, (Na2SO4) and the solvent evaporated in vacuo to afford the title compound which was used in the next step without further purification.
Quantity
1.19 g
Type
reactant
Reaction Step One
Quantity
1.68 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
2.25 g
Type
reactant
Reaction Step Two
Quantity
159 mg
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(2-Bromophenyl)benzaldehyde
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